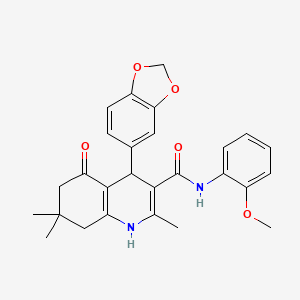

4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

This compound features a hexahydroquinoline core with a ketone at position 5, three methyl groups (positions 2,7,7), and a carboxamide linkage to a 2-methoxyphenyl substituent.

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O5/c1-15-23(26(31)29-17-7-5-6-8-20(17)32-4)24(16-9-10-21-22(11-16)34-14-33-21)25-18(28-15)12-27(2,3)13-19(25)30/h5-11,24,28H,12-14H2,1-4H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZBBTJKZWQENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole with an appropriate methoxyphenyl derivative, followed by cyclization and functional group modifications to introduce the hexahydroquinoline core and the carboxamide functionality .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The benzodioxole and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups onto the benzodioxole or methoxyphenyl rings .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. Research indicates that derivatives of hexahydroquinoline can modulate multidrug resistance (MDR) in cancer cells. Specifically, studies have shown that compounds with similar structures can inhibit P-glycoprotein (P-gp), a key player in drug efflux that contributes to chemotherapy resistance.

Case Study: MDR Reversal

A study focused on a series of 5-oxo-hexahydroquinoline derivatives demonstrated their ability to reverse MDR in human uterine sarcoma cells (MES-SA-DX5). The most potent derivatives significantly blocked P-gp efflux and induced apoptosis in resistant cancer cells while exhibiting selective cytotoxicity against these cells compared to non-resistant counterparts .

| Compound | P-gp Inhibition | Apoptosis Induction | Cytotoxicity |

|---|---|---|---|

| A1 | Yes | High | High |

| A2 | Yes | Moderate | Moderate |

| B1 | No | Low | Low |

| B2 | Yes | High | High |

Antibacterial Properties

Hexahydroquinoline derivatives have been explored for their antibacterial activities as well. The structural features of the compound suggest potential interactions with bacterial targets. For example, derivatives have been synthesized and tested against various bacterial strains with promising results indicating their effectiveness as antibacterial agents .

Drug Design and Development

The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Research into structure-activity relationships (SAR) has shown that altering substituents on the benzodioxole moiety can lead to significant changes in biological activity. This makes it a valuable scaffold for drug design aimed at developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below compares key structural features of the target compound with analogs from the evidence:

Key Observations :

Physicochemical Properties

Data from analogs suggest trends in melting points, molecular weights, and synthetic yields:

Trends :

- Melting Points : Higher melting points correlate with polar substituents (e.g., hydroxyl in A6: 251°C) and halogenated aryl groups (B2: 261°C). The target compound’s 2-methoxyphenyl group may lower melting points compared to halogenated analogs .

- Synthetic Yields : Yields vary widely (23–90%), with electron-rich aryl groups (e.g., methoxy in A7) generally enabling higher yields than halogenated or sterically hindered derivatives .

Spectroscopic and Analytical Data

- NMR/IR Profiles: Hexahydroquinoline derivatives show characteristic amide N-H signals (δ ~11–12 ppm in ¹H NMR) and C=O stretches (~1644–1693 cm⁻¹ in IR) . The 1,3-benzodioxol-5-yl group (target compound) would display distinct aromatic protons (δ ~6.5–7.5 ppm) and C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 455 for B2) confirm molecular weights, with fragmentation patterns reflecting substituent stability .

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic derivative of hexahydroquinoline known for its potential biological activities. This article reviews its biological activity based on existing research findings and case studies.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

- Antimicrobial Activity : Several studies have demonstrated that derivatives of hexahydroquinoline possess significant antimicrobial properties against various bacterial strains. For instance, compounds with higher lipophilicity showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can inhibit the growth of specific cancer cells, suggesting its potential as an anticancer agent. For example, similar compounds have been reported to exhibit cytostatic activity against pancreatic cancer cell lines .

- Cholinesterase Inhibition : Some derivatives in this class have been found to inhibit cholinesterase enzymes, which are crucial in neurotransmission. This activity is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease .

Research Findings and Case Studies

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. | Antimicrobial |

| Study 2 | Showed cytotoxic effects on pancreatic cancer cell lines with IC50 values indicating effectiveness. | Anticancer |

| Study 3 | Reported moderate inhibition of acetylcholinesterase with potential implications for Alzheimer's treatment. | Cholinesterase Inhibition |

Case Study: Anticancer Activity

In a notable study published in a peer-reviewed journal, the compound was tested against various cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner. The mechanism was suggested to involve the induction of apoptosis and disruption of cell cycle progression .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound. It was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggested that modifications to the benzodioxole moiety could enhance its efficacy .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The benzodioxole moiety may play a critical role in receptor binding and interaction with cellular targets.

- The hexahydroquinoline framework may facilitate interactions with enzymes involved in metabolic pathways.

Q & A

Q. What are the established synthetic routes for 4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide?

The synthesis typically involves a multi-step protocol:

- Step 1 : Condensation of 1,3-benzodioxol-5-amine with a substituted β-ketoester under acidic conditions (e.g., HCl or acetic acid) to form the hexahydroquinoline core .

- Step 2 : Introduction of the 2-methoxyphenylcarboxamide group via nucleophilic acyl substitution using 2-methoxyaniline and a coupling agent (e.g., EDC or DCC) .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol . Key reagents: Ytterbium triflate (catalyst for cyclocondensation), trifluoroacetic acid (for carboxamide activation).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Standard methods include:

- 1H/13C NMR : Assign peaks based on substituent-induced shifts (e.g., benzodioxol protons at δ 6.7–7.0 ppm; methoxy groups at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH bending (~3300 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Verify molecular ion [M]⁺ and fragmentation patterns (e.g., loss of methoxy or benzodioxol groups) .

Q. How are preliminary biological activities assessed for this compound?

Common assays include:

- MTT Assay : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Microtubule Polymerization Assay : Monitor inhibition via turbidity measurements at 350 nm .

- Antioxidant Activity : DPPH radical scavenging at 517 nm .

Advanced Research Questions

Q. How can substituent effects on bioactivity be systematically studied?

- Rational Design : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate electron density .

- SAR Analysis : Compare IC₅₀ values across analogs using linear regression models (e.g., Hammett σ constants vs. activity) .

- Crystallographic Studies : Resolve substituent-induced conformational changes via X-ray diffraction (e.g., dihedral angles between benzodioxol and quinoline rings) .

Q. What strategies resolve contradictions in reported biological data?

- Dose-Response Validation : Replicate assays across multiple labs using standardized protocols (e.g., NIH-3T3 vs. primary cell lines) .

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .

- Computational Docking : Identify binding site discrepancies (e.g., tubulin vs. kinase targets) using AutoDock Vina .

Q. How can synthetic yields be optimized for large-scale production?

- Catalyst Screening : Test Lewis acids (e.g., Yb(OTf)₃ vs. Sc(OTf)₃) to improve cyclocondensation efficiency .

- Solvent Optimization : Replace ethanol with ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reduce reaction time .

- Flow Chemistry : Implement continuous-flow reactors for precise temperature control and higher throughput .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signals for Target Compound | Reference |

|---|---|---|

| 1H NMR | 6.8–7.1 ppm (benzodioxol H), 3.9 ppm (OCH₃) | |

| IR | 1665 cm⁻¹ (C=O), 3320 cm⁻¹ (NH) | |

| EI-MS | [M]⁺ at m/z 460, fragments at m/z 292, 168 |

Q. Table 2. Comparative Bioactivity of Analogues

| Substituent | IC₅₀ (µM, MCF-7) | Antioxidant Activity (% DPPH Scavenging) |

|---|---|---|

| 2-Methoxyphenyl | 12.4 ± 1.2 | 78% |

| 4-Nitrophenyl | 45.6 ± 3.1 | 32% |

| 3-Hydroxyphenyl | 8.9 ± 0.7 | 85% |

| Data adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.